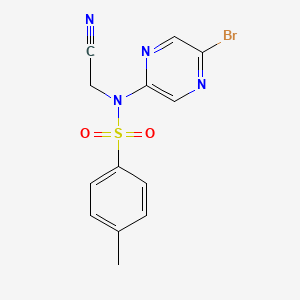
N-(1-benzothiophen-5-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Benzothiophen-5-yl)-4-fluorobenzamide is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Mechanism of Action
Target of Action
N-(1-benzothiophen-5-yl)-4-fluorobenzamide is a synthetic compound that has been studied for its potential applications in scientific research. The primary target of this compound is the Collapsin Response Mediator Protein 2 (CRMP2) . CRMP2 is a microtubule-associated protein necessary for the expression of chronic pain and it regulates voltage-gated calcium and sodium channels .
Mode of Action
The compound interacts with its target, CRMP2, by binding to it. This binding has the potential to decrease the phosphorylation level of CRMP2 in cortical tissues in vivo . It’s important to note that the exact interaction between this compound and crmp2 is still under investigation .
Biochemical Pathways
The compound affects the biochemical pathways related to the function of CRMP2. CRMP2 controls the presynaptic levels of both CaV2.2 and NaV1.7, two voltage-gated ion channels essential for nociceptive signal transmission . The compound’s interaction with CRMP2 could potentially alter these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with CRMP2. By potentially decreasing the phosphorylation level of CRMP2, the compound could alter the function of voltage-gated calcium and sodium channels, thereby affecting nociceptive signal transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzothiophen-5-yl)-4-fluorobenzamide typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized via microwave-assisted synthesis using 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C.
Introduction of Fluorobenzamide Group: The fluorobenzamide group can be introduced through a coupling reaction between the benzothiophene core and 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-(1-Benzothiophen-5-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-Benzothiophen-5-yl)-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other therapeutic agents.
Material Science: Benzothiophene derivatives are explored for their potential use in organic semiconductors due to their electronic properties.
Biological Studies: The compound and its derivatives are studied for their interactions with various biological targets, including serotonin receptors.
Comparison with Similar Compounds
- N-(1-Benzothiophen-5-yl)-1-methanesulfonylpiperidine-3-carboxamide: This compound shares the benzothiophene core but has different functional groups, leading to distinct biological activities.
- Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one : Another benzothiophene derivative with applications in medicinal chemistry, particularly in targeting serotonin receptors.
Uniqueness: N-(1-Benzothiophen-5-yl)-4-fluorobenzamide is unique due to the presence of both the benzothiophene core and the fluorobenzamide group, which confer specific electronic and steric properties that can be exploited in various applications.
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNOS/c16-12-3-1-10(2-4-12)15(18)17-13-5-6-14-11(9-13)7-8-19-14/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXLBYOPBAMMRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)SC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione](/img/structure/B2435052.png)
![[1-({[(4-Chlorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B2435053.png)


![1-(3-chlorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B2435059.png)




![4-[(1E)-2-(2-ethoxynaphthyl)-1-azavinyl]-5-butyl-1,2,4-triazole-3-thiol](/img/structure/B2435067.png)
![3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2435069.png)
![1-(3-methoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2435070.png)
![1-(7-Amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone](/img/structure/B2435072.png)

